2-{[1,1'-Biphenyl]-3-yl}benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H14O2 |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(3-phenylphenyl)benzoic acid |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,(H,20,21) |
InChI Key |
RKXIGLFSJQIZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,1 Biphenyl 3 Yl Benzoic Acid and Its Key Intermediates
Strategic Retrosynthetic Analysis for the Target Compound
A retrosynthetic analysis of the target compound, 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, reveals several possible disconnections to identify potential starting materials and key intermediates. The most logical and common disconnection is the carbon-carbon single bond between the two phenyl rings of the biphenyl (B1667301) core. This leads to two primary retrosynthetic pathways based on the Suzuki-Miyaura cross-coupling reaction:
Pathway A: Disconnection of the bond between the benzoic acid-containing ring and the adjacent phenyl ring. This suggests a coupling between a 2-halobenzoic acid derivative (Intermediate 1 ) and a 3-phenylphenylboronic acid or its ester (Intermediate 2 ).
Pathway B: An alternative disconnection within the biphenyl moiety suggests the coupling of a 2-(3-halophenyl)benzoic acid derivative (Intermediate 3 ) with phenylboronic acid (Intermediate 4 ).
A third disconnection strategy could involve a Friedel-Crafts-type reaction, though this is often less regioselective for polysubstituted arenes. For the purpose of a convergent and efficient synthesis, the Suzuki-Miyaura approach is generally preferred. Pathway A is particularly attractive as it allows for the late-stage introduction of the third phenyl ring, offering flexibility in the synthesis of analogues.
Key intermediates identified through this analysis include:
2-halobenzoic acids (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid)
3-phenylphenylboronic acid
2-(3-bromophenyl)benzoic acid
Phenylboronic acid
Established Conventional Synthetic Pathways
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl groups. acs.orglibretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. acs.org
For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a 2-halobenzoic acid derivative with 3-phenylphenylboronic acid. To prevent side reactions with the carboxylic acid group, it is often protected as an ester (e.g., a methyl or ethyl ester) during the coupling reaction, followed by deprotection in the final step.
A representative reaction scheme is as follows:
Step 1: Suzuki-Miyaura Coupling A mixture of methyl 2-bromobenzoate (B1222928), 3-phenylphenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand if necessary (e.g., SPhos), and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system (e.g., toluene (B28343)/water or dioxane/water) is heated to afford methyl 2-{[1,1'-biphenyl]-3-yl}benzoate.
Step 2: Hydrolysis The resulting ester is then hydrolyzed, typically using aqueous NaOH or LiOH, to yield the final product, this compound.
The following interactive table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl carboxylic acids. researchgate.netresearchgate.net
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | semanticscholar.org |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 90 | chemsrc.com |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 | 88 | nih.gov |
| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | H₂O | Room Temp | >90 | chemsrc.com |
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring by reacting it with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as AlCl₃. researchgate.netmit.edu While powerful, its application to the direct synthesis of this compound presents significant challenges, primarily concerning regioselectivity.
An intermolecular Friedel-Crafts acylation of biphenyl with phthalic anhydride could theoretically lead to a biphenyl-substituted benzoic acid. However, the acylation of biphenyl typically occurs at the para-position due to steric and electronic factors, making the synthesis of the ortho-substituted target compound highly inefficient.
A more relevant, albeit indirect, application of Friedel-Crafts chemistry in this context would be an intramolecular cyclization of a suitable precursor. For instance, if the target compound were to be further functionalized, an intramolecular Friedel-Crafts acylation could be employed to form a fluorenone derivative. This, however, does not directly yield the desired benzoic acid.
Due to these limitations, Friedel-Crafts acylation is not considered a primary or efficient route for the synthesis of this compound.
A multi-step linear synthesis provides a systematic approach to building the target molecule from simpler, commercially available starting materials. A plausible linear synthesis based on the Suzuki-Miyaura strategy would involve the following key steps:
Preparation of Key Intermediate 1: A 2-Halobenzoic Acid Ester.
Commercially available 2-bromobenzoic acid can be esterified using standard methods, such as Fischer esterification (reacting with an alcohol like methanol (B129727) in the presence of a strong acid catalyst like H₂SO₄) to yield methyl 2-bromobenzoate.
Preparation of Key Intermediate 2: 3-Phenylphenylboronic Acid.
This intermediate can be synthesized via a Suzuki-Miyaura coupling of 1,3-dibromobenzene (B47543) with one equivalent of phenylboronic acid to yield 3-bromobiphenyl (B57067).
The resulting 3-bromobiphenyl can then be converted to the corresponding boronic acid. This is typically achieved by reacting it with a strong base like n-butyllithium to form an organolithium species, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup.
Final Suzuki-Miyaura Coupling and Deprotection.
As described in section 2.2.1, methyl 2-bromobenzoate is coupled with 3-phenylphenylboronic acid using a palladium catalyst.
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
This linear sequence, while involving multiple steps, allows for a controlled and convergent synthesis of the target molecule.
Advanced Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Beyond the well-established Suzuki-Miyaura coupling, recent advancements in palladium catalysis have opened up new avenues for the synthesis of biaryl compounds, most notably through direct C-H bond activation and arylation. nih.govresearchgate.net These methods offer increased atom economy by avoiding the need for pre-functionalized starting materials like organoboron or organotin reagents.
For the synthesis of this compound, a palladium-catalyzed C-H arylation approach could be envisioned. One plausible strategy would involve the direct ortho-arylation of benzoic acid with a 3-halobiphenyl (e.g., 3-bromobiphenyl). The carboxylic acid group can act as a directing group, facilitating the C-H activation at the ortho position.
A general representation of this approach is as follows:
Benzoic acid is reacted with 3-bromobiphenyl in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and an oxidant (often required in catalytic C-H activation cycles). The reaction conditions, including the choice of ligand, oxidant, and solvent, are crucial for achieving high regioselectivity and yield.
The following interactive table summarizes representative conditions for palladium-catalyzed C-H arylation of benzoic acids. nih.gov
| Catalyst | Ligand | Oxidant/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | - | Ag₂CO₃ | TFA | 120 | Moderate | nih.gov |
| Pd(OAc)₂ | Ac-Gly-OH | K₂CO₃ | t-AmylOH | 130 | Good | nih.gov |
| Pd(TFA)₂ | - | Ag₂CO₃ | Dioxane/DMSO | 110 | High | nih.gov |
These advanced catalytic methods, while potentially more direct, may require careful optimization of reaction conditions to achieve the desired outcome for this specific substrate.
Nickel-Catalyzed Carboxylation and Coupling Reactions
Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for the synthesis of biaryl compounds. rsc.org For the synthesis of this compound, nickel-catalyzed reactions can be employed in two main ways: the construction of the biphenyl linkage through cross-coupling, or the direct carboxylation of a pre-formed biphenyl halide.
One potential nickel-catalyzed approach involves a Negishi cross-coupling reaction. This method utilizes an organozinc reagent, which can be prepared from the corresponding aryl halide. For instance, 3-bromobiphenyl could be converted to its organozinc derivative and then coupled with a 2-halobenzoic acid derivative in the presence of a nickel catalyst. rsc.org Nickel catalysts, such as those based on nickel(II) acetylacetonate (B107027) with phosphine ligands, have been shown to be effective in such transformations. rsc.org
Another powerful nickel-catalyzed method is the Suzuki-Miyaura coupling. While palladium is more commonly used, nickel catalysts have been developed for this reaction, particularly for coupling with less reactive aryl chlorides. rsc.org A plausible route would involve the coupling of a (3-phenylphenyl)boronic acid with a 2-chlorobenzoic acid ester, catalyzed by a nickel complex, often in the presence of a phosphine or N-heterocyclic carbene (NHC) ligand and a base. rsc.org
Direct carboxylation of a biphenyl halide using carbon dioxide (CO2) as a C1 source is an atom-economical approach. Nickel-catalyzed carboxylation of aryl halides has emerged as a viable method. This transformation typically involves a nickel catalyst, a reducing agent (such as manganese or zinc), and a suitable ligand. While this method is promising, achieving high regioselectivity in a molecule with multiple potential reaction sites can be challenging and would require careful optimization of reaction conditions.
Chemo- and Regioselective Synthesis Methods
The synthesis of an unsymmetrically substituted biphenyl like this compound requires a high degree of chemo- and regioselectivity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for achieving such selectivity. dntb.gov.uanih.gov The general approach involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium or nickel complex.
A highly regioselective synthesis of the target molecule can be envisioned through the Suzuki-Miyaura coupling of 3-phenylboronic acid with a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-iodobenzoate). The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor like palladium(II) acetate, in the presence of a phosphine ligand (e.g., triphenylphosphine (B44618) or SPhos) and a base (e.g., potassium carbonate or potassium phosphate). The subsequent hydrolysis of the resulting methyl ester yields the desired carboxylic acid.
The choice of coupling partners is crucial for regioselectivity. By using a pre-functionalized benzoic acid derivative, the position of the carboxylic acid group is unequivocally established. The regioselectivity of the coupling reaction itself is dictated by the positions of the halide and the boronic acid on the respective aromatic rings.
An alternative chemo- and regioselective approach would be the coupling of 2-carboxyphenylboronic acid with 3-bromobiphenyl. However, the presence of the free carboxylic acid can sometimes interfere with the catalytic cycle. Therefore, protection of the carboxylic acid as an ester is often preferred.
Functional Group Interconversions and Derivatization during Synthesis
Functional group interconversions (FGIs) are essential steps in the multi-step synthesis of complex molecules like this compound. These transformations allow for the introduction of desired functional groups at late stages of the synthesis or the conversion of one functional group into another to facilitate a key reaction.
A common FGI in the synthesis of the target compound is the hydrolysis of an ester to a carboxylic acid. Many cross-coupling reactions, such as the Suzuki-Miyaura coupling, are more efficient when using an ester derivative of benzoic acid rather than the free acid. Therefore, a typical synthetic sequence involves the coupling of an arylboronic acid with a methyl or ethyl ester of a 2-halobenzoic acid, followed by saponification of the resulting biphenyl ester using a base like sodium hydroxide (B78521) or lithium hydroxide.
Another important FGI is the conversion of a bromo or iodo group into a boronic acid or its ester derivative. This is often a necessary step to prepare one of the coupling partners for a Suzuki-Miyaura reaction. For example, to synthesize (3-phenylphenyl)boronic acid, one could start with 1,3-dibromobenzene. A selective monolithiation followed by reaction with a trialkyl borate and subsequent hydrolysis would yield 3-bromophenylboronic acid. This intermediate can then be subjected to a second cross-coupling reaction with phenylboronic acid to form the (3-phenylphenyl)boronic acid.
Derivatization of the carboxylic acid group can also be a key step. For instance, conversion of the carboxylic acid to an amide or an ester can be achieved using standard coupling reagents. These derivatives might be the final target molecules in a medicinal chemistry program or could serve as intermediates for further transformations.
Methodological Aspects of Reaction Optimization and Yield Enhancement
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, especially given the potential for steric hindrance around the biaryl linkage. For the key Suzuki-Miyaura cross-coupling step, several parameters can be systematically varied to enhance the reaction efficiency. researchgate.netresearchgate.net
Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is paramount. For sterically hindered couplings, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands often give superior results compared to triphenylphosphine. The catalyst loading is also a key parameter to optimize, with lower loadings being desirable for process chemistry.
Base and Solvent Effects: The nature of the base and the solvent system can significantly influence the reaction rate and yield. A variety of bases, including potassium carbonate, cesium carbonate, and potassium phosphate, are commonly used. researchgate.netresearchgate.net The choice of base can affect the transmetalation step of the catalytic cycle. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to facilitate the dissolution of the inorganic base. researchgate.netresearchgate.net
Temperature and Reaction Time: The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the catalyst. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity. researchgate.netresearchgate.net The reaction time should be monitored by techniques like TLC or LC-MS to determine the point of maximum conversion.
Below is an illustrative data table showcasing the optimization of a Suzuki-Miyaura coupling for a generic biaryl synthesis, which highlights the parameters that would be considered for the synthesis of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 (2) | Toluene/H2O | 100 | 65 |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K2CO3 (2) | Toluene/H2O | 100 | 85 |
| 3 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 92 |
| 4 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Dioxane/H2O | 100 | 95 |
| 5 | Pd(OAc)2 (1) | SPhos (2) | K3PO4 (2) | Dioxane/H2O | 100 | 93 |
| 6 | Pd(OAc)2 (1) | SPhos (2) | K3PO4 (2) | Dioxane/H2O | 80 | 88 |
This is a representative table; actual results would vary based on the specific substrates.
Chemical Reactivity and Derivatization Strategies of 2 1,1 Biphenyl 3 Yl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of reactions to form numerous derivatives. These transformations are fundamental in organic synthesis for creating new carbon-heteroatom bonds.
Esterification Reactions and Ester Derivatives
Esterification of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid can be achieved through several established methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents activate the carboxylic acid, facilitating its reaction with an alcohol. Another efficient method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzylating agent for carboxylic acids. organic-chemistry.org
A variety of ester derivatives can be synthesized, with the properties of the resulting ester depending on the nature of the alcohol used.
Table 1: Examples of Esterification Reactions for Aromatic Carboxylic Acids
| Ester Derivative | Alcohol | Catalyst/Reagent | Reaction Conditions |
| Methyl Ester | Methanol (B129727) | H₂SO₄ | Reflux |
| Ethyl Ester | Ethanol | p-TsOH | Reflux, water removal |
| Benzyl Ester | Benzyl alcohol | DCC | Room temperature |
Amidation Reactions and Amide Derivatives
The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally unfavorable and requires high temperatures. youtube.com Therefore, the carboxylic acid is typically activated first.
Common methods for amide formation include the conversion of the carboxylic acid to an acyl chloride (discussed in 3.1.3) followed by reaction with an amine, or the use of coupling agents like DCC or EDC, similar to esterification. These coupling agents form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. Boric acid has also been shown to catalyze the dehydrative amidation of benzoic acids with aromatic amines under mild conditions. researchgate.net
The resulting amide derivatives are important in medicinal chemistry and materials science.
Table 2: Common Reagents for Amidation of Benzoic Acids
| Amine | Coupling Reagent | Base (if required) | General Reaction Conditions |
| Primary Alkylamine | EDC/HOBt | DIPEA | Room temperature |
| Aniline derivative | DCC | None | Room temperature |
| Secondary Amine | SOCl₂ (to form acyl chloride) | Pyridine (B92270) | 0 °C to room temperature |
Recent advances have also explored iridium-catalyzed C-H amidation of benzoic acids, which can introduce amino groups at specific positions on the aromatic ring, although this modifies the biphenyl (B1667301) system rather than the carboxylic acid itself. nih.govsci-hub.se
Anhydride (B1165640) and Acyl Halide Formation
For conversion into more reactive derivatives, this compound can be transformed into an acid anhydride or an acyl halide. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) at elevated temperatures.
Acyl halides, particularly acyl chlorides, are highly useful synthetic intermediates. They can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). wikipedia.org The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. google.comprepchem.com These acyl chlorides are significantly more reactive than the parent carboxylic acid and are readily used in acylation reactions to form esters, amides, and to participate in Friedel-Crafts reactions.
Decarboxylation Pathways
The removal of the carboxyl group from this compound to yield 3-phenylbiphenyl is a decarboxylation reaction. Generally, the decarboxylation of aromatic carboxylic acids is difficult and requires harsh conditions, such as high temperatures and the presence of a catalyst, often a copper salt in a high-boiling solvent like quinoline. wikipedia.org
The stability of the aryl anion intermediate plays a crucial role in the ease of decarboxylation. wikipedia.org For biphenyl-2-carboxylic acid, thermal decomposition can lead to decarboxylation to form biphenyl, as well as cyclization to produce fluorenone. acs.orgacs.org Recent studies have explored milder, visible light-mediated decarboxylation of aryl carboxylic acids to generate aryl radicals, which can then be used in further synthetic transformations. rsc.org The presence of certain functional groups can facilitate decarboxylation; for instance, hydroxybenzoic acid derivatives can be selectively decarboxylated using multifunctional catalysts. nih.gov
Electrophilic Aromatic Substitution on the Biphenyl System
The biphenyl system of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The position of substitution is governed by the directing effects of the substituents already present on the rings. youtube.compearson.compearson.com
In this molecule, we have two rings to consider:
Ring A: The benzoic acid ring. The carboxylic acid group (-COOH) is an electron-withdrawing group and acts as a deactivating, meta-director. quora.comlibretexts.org Therefore, electrophilic attack on this ring will be slower than on benzene (B151609) and will primarily occur at the positions meta to the carboxyl group (C5). The biphenyl substituent at C2 is an activating, ortho, para-director, which would direct incoming electrophiles to the C4 and C6 positions of Ring A. The interplay of these opposing effects makes the prediction of regioselectivity complex, though the deactivating nature of the carboxyl group likely makes this ring less reactive than Ring B.
Ring B: The unsubstituted phenyl ring attached at the 3-position of the benzoic acid. This ring is activated by the substituted phenyl group (Ring A), which is an ortho, para-director. Therefore, electrophilic substitution is expected to occur preferentially on this ring at the positions ortho and para to the point of attachment to Ring A.
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid like AlCl₃). libretexts.org Given the directing effects, it is anticipated that substitution will predominantly occur on the unsubstituted phenyl ring.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-{[4'-Nitro-1,1'-biphenyl]-3-yl}benzoic acid and 2-{[2'-Nitro-1,1'-biphenyl]-3-yl}benzoic acid |
| Bromination | Br₂, FeBr₃ | 2-{[4'-Bromo-1,1'-biphenyl]-3-yl}benzoic acid and 2-{[2'-Bromo-1,1'-biphenyl]-3-yl}benzoic acid |
| Acylation | CH₃COCl, AlCl₃ | 2-{[4'-Acetyl-1,1'-biphenyl]-3-yl}benzoic acid |
Nucleophilic Aromatic Substitution on Activated Biphenyl Rings
Nucleophilic aromatic substitution (SNA) is generally not a facile reaction for unsubstituted or electron-rich aromatic rings like the biphenyl system in this compound. wikipedia.org This type of reaction typically requires the presence of two key features: a good leaving group (such as a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com
The parent molecule, this compound, does not possess these features. Therefore, for it to undergo nucleophilic aromatic substitution, it would first need to be functionalized, for example, by introducing a nitro group via electrophilic aromatic substitution (as described in 3.2) and a halide. For instance, if a nitro group were introduced at the 4'-position and a chlorine atom at the 1'-position of the second ring, this ring would become activated for nucleophilic attack at the 1'-position.
In such an activated system, a variety of nucleophiles, including alkoxides, amines, and thiolates, could displace the leaving group. The concerted SNAr pathway is an alternative mechanism that does not strictly require strong electron-withdrawing groups but is less common. nih.gov
Modifications at the Biphenyl Linkage
A significant derivatization strategy for 2-arylbenzoic acids, including this compound, involves intramolecular cyclization to form bridged or fused ring systems. These reactions typically proceed via the formation of a new bond between the two aromatic rings, often facilitated by the ortho-positioned carboxylic acid group.
One prominent example of such a transformation is the synthesis of fluorenones through intramolecular acylation. Research has demonstrated that biarylcarboxylic acids can undergo a deoxygenative radical cyclization reaction under photoredox catalysis to yield fluorenones. organic-chemistry.org This method offers a mild alternative to traditional Friedel-Crafts acylation, which often requires harsh conditions. organic-chemistry.org For this compound, this would involve the formation of a carbonyl bridge, leading to a dibenzo[a,c]fluoren-9-one derivative.
Another approach to forming bridged systems is through dehydrogenative lactonization. Studies on 2-arylbenzoic acids have shown that these compounds can undergo intramolecular C-H functionalization to form benzo-3,4-coumarins (a type of lactone). acs.org This transformation can be achieved using visible-light photoredox catalysis with a suitable oxidant. acs.org A recent development in this area is the use of a photoelectrochemical cell with a mesoporous WO3 photoanode, which allows the dehydrogenative cyclization to occur under metal-free conditions, producing hydrogen gas as the only byproduct. rsc.org This reaction, when applied to this compound, would result in the formation of a lactone bridge between the two phenyl rings.
Palladium-catalyzed intramolecular direct arylation represents another powerful tool for creating bridged systems. This method involves a tandem decarboxylation and C-H activation process, leading to the formation of dibenzofuran (B1670420) derivatives from 2-aryloxybenzoic acids. nih.gov While not directly applicable to this compound due to the C-C linkage, analogous intramolecular C-H arylations are a plausible strategy for forming a direct bond between the two rings of the biphenyl moiety, leading to polycyclic aromatic hydrocarbons.
The following table summarizes key reactions for the introduction of bridged systems in 2-arylbenzoic acids, which are applicable to this compound.
| Reaction Type | Catalyst/Reagent | Product Type | Reference |
| Deoxygenative Radical Cyclization | fac-Ir(ppy)₃ (photocatalyst), 2,6-lutidine | Fluorenone | organic-chemistry.org |
| Photocatalytic Dehydrogenative Lactonization | [Acr⁺-Mes] (photocatalyst), (NH₄)₂S₂O₈ | Benzo-3,4-coumarin | acs.org |
| Photoelectrochemical Dehydrogenative Cyclization | WO₃ photoanode, Pt cathode | Benzolactone | rsc.org |
| Palladium-Catalyzed Intramolecular Direct Arylation | Palladium trifluoroacetate, silver carbonate | Dibenzofuran (from 2-aryloxybenzoic acids) | nih.gov |
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon is well-documented in substituted biphenyl compounds. The presence of bulky substituents at the ortho positions of the biphenyl linkage can restrict rotation, leading to the existence of stable, non-interconverting enantiomers or diastereomers.
For derivatives of this compound, the potential for atropisomerism depends on the substitution pattern. The parent compound itself is not chiral. However, the introduction of suitable substituents at the positions ortho to the biphenyl linkage (i.e., the 2'- and 6'-positions) could create a significant barrier to rotation. The size of these substituents is a critical factor in determining the stability of the resulting atropisomers.
The stability of atropisomers is quantified by the free energy of activation (ΔG‡) for rotation around the single bond. A generally accepted threshold for the isolation of atropisomers at room temperature is a rotational barrier of approximately 22 kcal/mol, which corresponds to a half-life of interconversion of at least 1000 seconds. wikipedia.org
Experimental determination of rotational barriers in biphenyl derivatives is often carried out using variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. scispace.com Theoretical calculations, such as Density Functional Theory (DFT), can also provide valuable insights into the rotational barriers and the geometries of the ground and transition states. scispace.com
| Substituents at 2'- and 6'-positions | Expected Rotational Barrier | Potential for Stable Atropisomers |
| H, H | Low | No |
| F, H | Low | No |
| CH₃, H | Moderate | Possibly at low temperatures |
| CH₃, CH₃ | High | Yes |
| i-Pr, i-Pr | Very High | Yes |
Synthesis of Structurally Diverse Analogues with Modified Substituent Patterns
The synthesis of structurally diverse analogues of this compound is crucial for exploring structure-activity relationships in various applications, such as medicinal chemistry. Modifications can be introduced on either of the phenyl rings or at the carboxylic acid function.
The core biphenyl structure is typically assembled using cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. rsc.org This reaction involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. For the synthesis of this compound analogues, this could involve, for example, the coupling of a substituted 3-bromobenzoic acid with a substituted phenylboronic acid. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents on both rings. rsc.org
Further derivatization can be achieved through functionalization of the aromatic rings. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce new substituents, although regioselectivity can be a challenge. rsc.org The directing effects of the existing substituents on the biphenyl scaffold will govern the position of the incoming electrophile.
Modifications of the carboxylic acid group are also a common strategy. The carboxylic acid can be converted to esters, amides, or other functional groups through standard organic transformations. For instance, amide analogues can be synthesized by coupling the benzoic acid with various amines using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). rsc.org
The following table presents a hypothetical library of analogues of this compound that could be synthesized to explore structure-activity relationships, based on common synthetic strategies for biphenyl benzoic acids. nih.govnih.gov
| Analogue | Modification Site | Synthetic Strategy | Potential Property to Investigate |
| 2-{[4'-Methoxy-1,1'-biphenyl]-3-yl}benzoic acid | Phenyl ring B | Suzuki coupling with 4-methoxyphenylboronic acid | Electronic effects |
| 2-{[2'-Methyl-1,1'-biphenyl]-3-yl}benzoic acid | Phenyl ring B (ortho-position) | Suzuki coupling with 2-methylphenylboronic acid | Steric effects, potential for atropisomerism |
| 5-Nitro-2-{[1,1'-biphenyl]-3-yl}benzoic acid | Phenyl ring A | Nitration of the parent compound | Electronic effects |
| N-Benzyl-2-{[1,1'-biphenyl]-3-yl}benzamide | Carboxylic acid group | Amide coupling with benzylamine | H-bonding capacity, lipophilicity |
Mechanistic Investigations of Key Chemical Transformations
Understanding the reaction mechanisms of key transformations involving this compound is essential for optimizing reaction conditions and predicting the formation of byproducts. As discussed in section 3.4.1, intramolecular cyclization reactions are a significant class of transformations for this type of compound.
The mechanism of the photocatalytic dehydrogenative lactonization of 2-arylbenzoic acids is proposed to proceed through a homolytic aromatic substitution pathway. acs.org The reaction is initiated by the photocatalyst, which, upon excitation by visible light, oxidizes the carboxylate to generate a carboxyl radical. This is followed by decarboxylation to form an aryl radical. This highly reactive intermediate then undergoes an intramolecular cyclization onto the adjacent phenyl ring. The resulting radical intermediate is then oxidized to a cation, which, after deprotonation, yields the final lactone product.
For the photoredox-catalyzed deoxygenative intramolecular acylation of biarylcarboxylic acids to form fluorenones, a radical pathway is also implicated. organic-chemistry.org The reaction is believed to proceed through the formation of an acyl radical, which then undergoes intramolecular cyclization. Mechanistic studies, including radical trapping experiments and kinetic isotope effect measurements, support the involvement of radical intermediates in this process. organic-chemistry.org
The palladium-catalyzed intramolecular direct arylation of benzoic acids, leading to dibenzofurans, is thought to involve a concerted metalation-deprotonation mechanism or an oxidative addition/reductive elimination pathway, depending on the specific catalytic system and substrates. nih.gov These mechanisms highlight the versatile role of transition metals in activating C-H bonds and facilitating the formation of new C-C bonds.
Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound
A thorough search of scientific databases and publicly available research indicates a significant gap in the experimental data for the chemical compound this compound. Despite extensive investigation, no specific single-crystal X-ray diffraction studies or advanced spectroscopic analyses (such as 2D NMR, solid-state NMR, FTIR, or Raman spectroscopy) for this particular molecule could be located.
This absence of published empirical data makes it impossible to provide a detailed and scientifically accurate article on the advanced structural elucidation and solid-state characteristics of this compound as requested. The required sections and subsections, which are contingent on the availability of such specific research findings, cannot be populated with the necessary factual information.
While general characteristics of related benzoic acid and biphenyl derivatives are documented, any attempt to extrapolate this information to this compound would be speculative and would not meet the required standards of scientific accuracy for the requested article. The structural nuances, including precise molecular conformation, crystal packing, and intermolecular interactions, are unique to each compound and can only be determined through direct experimental analysis.
Therefore, until such time as researchers conduct and publish studies on this compound, a comprehensive and data-rich article on its specific structural and spectroscopic properties cannot be generated.
Advanced Structural Elucidation and Solid State Characteristics
Spectroscopic Characterization Methodologies for Structural Confirmation
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. researchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net
For 2-{[1,1'-Biphenyl]-3-yl}benzoic acid (C19H14O2), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. This high-precision measurement is critical for confirming the molecular formula.
The fragmentation pattern observed in mass spectrometry provides valuable insights into the molecule's structure. In the case of aromatic carboxylic acids, common fragmentation pathways include the loss of the carboxyl group. youtube.com For biphenyl (B1667301) derivatives, cleavage of the bond linking the two phenyl rings can also be a characteristic fragmentation. researchgate.netnih.govsphinxsai.com A hypothetical fragmentation pattern for this compound could involve initial loss of the carboxylic acid group, followed by further fragmentation of the resulting biphenyl cation.
Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Expected Value for C19H14O2 |
| Molecular Formula | C19H14O2 |
| Nominal Mass | 274 g/mol |
| Monoisotopic Mass | 274.0994 u |
Co-crystallization and Supramolecular Assembly Studies
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. mdpi.com This approach is widely used in pharmaceuticals and material science to modify the physicochemical properties of a compound, such as solubility and stability. humanjournals.com For an aromatic carboxylic acid like this compound, co-crystallization could be explored with various co-formers, particularly those containing functional groups capable of forming strong hydrogen bonds with the carboxylic acid moiety, such as pyridines or amides. rsc.orgresearchgate.net
Polymorphism and Crystallization Engineering Principles
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.org Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly critical in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailability. For substituted benzoic acids, polymorphism is a well-documented phenomenon. khanacademy.org
Crystallization engineering is the deliberate design and control of crystal structures to achieve desired properties. researchgate.netsemanticscholar.org This involves a deep understanding of the factors that influence nucleation and crystal growth, such as solvent, temperature, and the presence of impurities. By carefully controlling these parameters, it is possible to selectively crystallize a desired polymorphic form. google.comacs.orgrsc.org In the context of this compound, a systematic screening of crystallization conditions would be necessary to identify and characterize any potential polymorphs.
Computational and Theoretical Investigations of 2 1,1 Biphenyl 3 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. By utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the molecular geometry can be optimized to its lowest energy state.
From the optimized structure, crucial electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
For a related benzoic acid derivative, the HOMO and LUMO energy values were reported to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. Such calculations for this compound would reveal how the specific arrangement of the biphenyl (B1667301) and benzoic acid moieties influences its electronic properties.
Furthermore, the distribution of these frontier orbitals can be visualized to identify the regions of the molecule that are most likely to be involved in chemical reactions. The molecular electrostatic potential (MEP) surface can also be mapped to illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Representative Global Reactivity Parameters Calculated via DFT
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |
These parameters, derived from the HOMO and LUMO energies, provide a comprehensive quantitative picture of the molecule's reactivity. semanticscholar.org
Conformational Analysis and Rotational Barriers of the Biphenyl Moiety
Computational methods are essential for exploring the potential energy surface associated with this rotation. The barriers to rotation for the parent biphenyl molecule are known to be computationally challenging to predict accurately, with experimental values around 6.0-6.5 kJ/mol. comporgchem.com High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often required to obtain results that are in good agreement with experimental data. comporgchem.com
For substituted biphenyls, the rotational barriers can be significantly higher due to steric hindrance. rsc.orgnih.gov In the case of this compound, the benzoic acid group acts as a substituent on one of the phenyl rings. While it is not at the ortho position, which would cause the most significant steric clash, its presence will influence the preferred dihedral angle and the energy required for rotation.
Theoretical calculations can map the energy profile as a function of the dihedral angle, identifying the ground state conformation and the transition states for rotation. For many substituted biphenyls, the minimum energy conformation is a twisted structure, as a planar conformation leads to steric repulsion between ortho-hydrogens, and a perpendicular conformation reduces π-conjugation between the rings. researchgate.net
Table 2: Computed Torsional Barriers for Biphenyl (Illustrative)
| Method | Basis Set | Barrier at 0° (kJ/mol) | Barrier at 90° (kJ/mol) |
| MP2 | cc-pVDZ | 12.23 | 7.68 |
| CCSD(T) | cc-pVDZ | 10.89 | 7.23 |
| CCSD(T) | aug-cc-pVQZ | 8.39 | 8.76 |
| Best Estimate | - | 8.0 | 8.3 |
| Experimental | - | 6.0 ± 2.1 | 6.5 ± 2.0 |
| Data adapted from a comprehensive study on biphenyl. comporgchem.com |
A similar computational approach for this compound would be crucial to understand its conformational preferences.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Theoretical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra (e.g., FT-IR, UV-Vis, NMR) to confirm the molecular structure and understand its vibrational and electronic transitions.
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. For the benzoic acid moiety, characteristic vibrational modes include the O-H stretch, the C=O stretch of the carboxylic acid, and various C-C stretching and bending modes of the aromatic rings. Comparing the calculated vibrational spectrum with the experimental FT-IR spectrum can aid in the assignment of spectral bands. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net The calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, and which molecular orbitals are involved. For this compound, the transitions would likely involve the π-systems of the biphenyl and benzoic acid groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the structural elucidation and assignment of resonances. nih.gov
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solution-State Properties
While quantum chemical calculations are powerful for static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov
An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide insights into its solution-state properties. By simulating the movements of the solute and solvent molecules over nanoseconds or longer, one can study:
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carboxylic acid group and the nonpolar biphenyl moiety.
Conformational Dynamics: The time-dependent fluctuations of the biphenyl dihedral angle and other flexible bonds in a solution environment.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules, or between multiple solute molecules to form dimers. ucl.ac.uk
Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be estimated.
MD simulations are particularly useful for understanding how the molecule behaves in a more realistic, condensed-phase environment, which is often more relevant to its practical applications. rsc.org
Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the potential reaction pathways of this compound. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.
For instance, one could model the decarboxylation of the benzoic acid moiety, a common reaction for carboxylic acids. researchgate.net By calculating the potential energy surface for the reaction, the activation energy (the energy barrier that must be overcome) can be determined. This provides a quantitative measure of how readily the reaction can occur.
Similarly, reactions involving the biphenyl rings, such as electrophilic substitution, could be modeled. rsc.org Calculations would help predict the most likely sites of reaction (regioselectivity) by examining the electron density distribution and the stability of the intermediate carbocations (Wheland intermediates).
By locating the transition state structures and calculating their energies, one can gain a detailed mechanistic understanding of the chemical transformations the molecule might undergo. researchgate.net
Intermolecular Interaction Energy Analysis in Aggregated States
In the solid state or in concentrated solutions, intermolecular interactions govern the aggregation behavior and crystal packing of this compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.
H···H contacts: Typically the most abundant, arising from the numerous hydrogen atoms on the phenyl rings.
C···H/H···C contacts: Representing van der Waals interactions between the aromatic rings.
O···H/H···O contacts: Crucial for forming hydrogen bonds, especially the strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, leading to the formation of dimers.
Furthermore, the interaction energies between pairs of molecules in the crystal lattice can be calculated using quantum chemistry. These energies can be broken down into physically meaningful components: electrostatic, polarization, dispersion, and repulsion. This analysis reveals the nature of the forces holding the crystal together.
Table 3: Illustrative Intermolecular Interaction Energies for a Benzoic Acid Derivative (kJ/mol)
| Interaction Component | Energy (kJ/mol) |
| Electrostatic | -139.6 |
| Polarization | -39.5 |
| Dispersion | -221.6 |
| Repulsion | 211.0 |
| Total Energy | -239.3 |
| Data from a study on a complex benzoic acid derivative, calculated at the B3LYP/6-31G(d,p) level. |
This type of analysis for this compound would elucidate the dominant forces in its solid-state structure, explaining its packing arrangement and physical properties like melting point.
Applications in Materials Science and Supramolecular Chemistry
Utilization as a Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications. The design and synthesis of these frameworks rely on the selection of appropriate organic linkers. Typically, multitopic carboxylic acids, including various benzoic acid and biphenyl (B1667301) derivatives, are employed as these linkers.
Design Principles and Synthesis of MOF/COF Structures Incorporating the Compound
A thorough search of scientific databases and chemical literature did not yield any specific examples of MOFs or COFs that have been designed or synthesized using 2-{[1,1'-Biphenyl]-3-yl}benzoic acid as the organic linker. While the dicarboxylic acid functionality and the biphenyl backbone are common motifs in MOF and COF chemistry, the unique 3-yl substitution and its implications for the resulting framework geometry have not been reported.
Characterization of Porous Properties and Internal Functionalities within Frameworks
Consequently, with no reported synthesis of MOFs or COFs from this compound, there is no data available on the characterization of their porous properties, such as surface area and pore size distribution, or the nature of their internal functionalities.
Potential for Gas Adsorption, Separation, and Catalysis within Frameworks
The potential applications of hypothetical frameworks built from this compound in areas such as gas adsorption, separation, and catalysis remain purely speculative. The performance of MOFs and COFs in these applications is highly dependent on their specific structural and chemical characteristics, which are unknown for frameworks incorporating this compound.
Precursor for Advanced Polymeric Materials and Resins
The use of aromatic carboxylic acids as monomers for the synthesis of high-performance polymers and resins is a well-established field. These materials often exhibit excellent thermal stability and mechanical properties. However, there is no specific information in the literature detailing the use of this compound as a monomer or precursor for such materials. Research on polymers derived from this specific compound has not been published.
Role in Liquid Crystals and Other Advanced Display Technologies
Biphenyl derivatives are a cornerstone in the design of liquid crystalline materials due to their rigid, calamitic (rod-like) molecular shape. The specific arrangement of the phenyl rings and the presence of terminal groups are crucial in determining the mesophase behavior. Despite the presence of a biphenyl core in this compound, no studies have been found that investigate its liquid crystalline properties or its application in display technologies.
Supramolecular Assembly and Crystal Engineering beyond Single-Component Systems
The strategic use of non-covalent interactions to organize molecules into well-defined, extended structures is the essence of crystal engineering. For a molecule like this compound, the carboxylic acid moiety is a primary functional group for forming robust hydrogen-bonding networks, while the biphenyl rings can participate in π-π stacking and van der Waals interactions. These interactions are the fundamental tools for building multi-component crystalline materials with tailored properties.
Co-crystallization, the process of combining two or more different molecules in a single crystal lattice in a stoichiometric ratio, is a powerful technique to modify the physicochemical properties of a solid, such as solubility, melting point, and stability. Similarly, salt formation, which involves proton transfer between an acidic and a basic compound, can dramatically alter these properties.
The carboxylic acid group of this compound is an excellent hydrogen bond donor and can form predictable supramolecular synthons with a variety of co-formers, particularly those containing complementary hydrogen bond acceptors like pyridine (B92270) or amide functionalities. For instance, co-crystallization with nitrogen-containing heterocyclic compounds is a common strategy. The interaction between a carboxylic acid and a pyridine derivative typically results in a robust O-H···N hydrogen bond.
The formation of a co-crystal versus a salt is largely governed by the difference in the pKa values (ΔpKa) of the interacting components. A small ΔpKa (typically < 1) favors the formation of a neutral co-crystal, while a large ΔpKa (typically > 4) leads to proton transfer and salt formation. The intermediate range can result in either species or even complexes with partial proton transfer.
While no specific co-crystals or salts of this compound are reported, we can hypothesize potential systems based on the behavior of similar molecules.
Hypothetical Co-crystal and Salt Formation Data
| Co-former/Base | Potential Supramolecular Synthon | Expected Product | Potential Property Modulation |
| Isonicotinamide | Carboxylic acid - Pyridine (O-H···N), Amide - Amide dimer | Co-crystal | Enhanced solubility and stability |
| 4,4'-Bipyridine | Carboxylic acid - Pyridine (O-H···N) | Co-crystal | Formation of extended linear assemblies |
| Pyrazine | Carboxylic acid - Pyrazine (O-H···N) | Co-crystal | Network formation with specific porosity |
| Triethylamine | Carboxylic acid - Amine | Salt | Significant increase in aqueous solubility |
This table is illustrative and based on the known chemistry of benzoic acids and biphenyl derivatives. Experimental verification is required.
The bulky and twisted nature of the biphenyl group in this compound would play a crucial role in the crystal packing, potentially leading to the formation of porous frameworks or inclusion compounds where the voids can be occupied by solvent molecules or other guests.
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a supramolecular assembly. The non-planar structure of this compound and its derivatives could, in principle, be utilized to create host frameworks.
Through self-assembly, driven by hydrogen bonding of the carboxylic acid groups, molecules of this compound could form dimeric or catemeric structures. The arrangement of the bulky biphenyl groups in the resulting crystal lattice might generate cavities or channels capable of encapsulating small guest molecules. The size and shape of these cavities would be dictated by the specific crystalline arrangement adopted.
Potential guest molecules for such a host framework could include small organic solvents or gases. The encapsulation would be driven by weak van der Waals forces and potentially C-H···π interactions with the biphenyl rings.
Hypothetical Host-Guest System Data
| Host Assembly | Potential Guest Molecules | Driving Forces for Encapsulation | Potential Application |
| Dimeric framework of this compound | Benzene (B151609), Toluene (B28343), Xylene | van der Waals forces, C-H···π interactions | Selective separation of aromatic hydrocarbons |
| Porous network formed via co-crystallization | Methane, Carbon Dioxide | van der Waals forces | Gas storage and separation |
This table presents hypothetical scenarios based on the principles of host-guest chemistry. No experimental data for this compound as a host is currently available.
The design and synthesis of molecular containers based on derivatives of this compound, where multiple units are covalently linked to form a pre-organized cavity, could be another avenue for exploring its host-guest chemistry. Such macrocyclic hosts could exhibit selective binding of guests based on size, shape, and chemical complementarity.
Biological and Medicinal Chemistry Insights Pre Clinical and Mechanistic Focus
Investigation of Molecular Targets and Binding Mechanisms
There is no publicly available research detailing the molecular targets of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid.
Receptor Agonism and Antagonism Studies in Cell-Free and Cell-Based Assays
While the broader class of biphenyl (B1667301) benzoic acids has been extensively studied as agonists for the beta-3 adrenergic receptor, there are no available cell-free or cell-based assay data to confirm or deny agonistic or antagonistic activity of this compound at this or any other receptor. nih.govnih.gov
Exploration of Biological Activity in non-human Model Systems
There is no documented research on the biological activity of this compound in non-human model systems.
Mechanistic Studies in Cell Lines
No studies have been published that describe the use of this compound in cell line-based assays to investigate its mechanism of action.
Preclinical in vivo Animal Model Studies Focusing on Pharmacodynamics and Target Modulation
Preclinical studies in animal models, such as dogs, have been crucial in evaluating the in vivo efficacy of other biphenyl benzoic acid derivatives for conditions like overactive bladder. nih.gov However, there are no reports of preclinical in vivo studies for this compound to assess its pharmacodynamics or target modulation.
Elucidation of Molecular Mechanisms Underlying Observed Biological Effects
While specific mechanistic data for this compound is not extensively available in public literature, the broader class of biphenyl benzoic acid derivatives has been the subject of significant research, revealing a variety of molecular mechanisms through which they exert their biological effects. These compounds are recognized for their versatile scaffold, which allows for the introduction of various functional groups, leading to a wide array of pharmacological activities. researchgate.net The core structure, consisting of two phenyl rings linked together with a benzoic acid moiety, serves as a foundational framework for designing molecules that can interact with diverse biological targets. doaj.org
The biphenyl scaffold itself is relatively inert, necessitating the addition of electrophilic or nucleophilic groups to impart bioactivity. researchgate.net The carboxylic acid group, in particular, plays a crucial role in the biological activity of these derivatives, often influencing their bioavailability and interaction with target proteins. ajgreenchem.com
One of the well-documented mechanisms of action for certain biphenyl benzoic acid analogues is the modulation of specific receptor activity. For instance, a novel class of biphenyl analogues incorporating a benzoic acid moiety has been identified as potent and selective agonists of the human beta-3 adrenergic receptor (β3-AR). nih.govnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that lipophilic substitutions on the terminal phenyl ring enhanced both potency and selectivity for the β3-AR. nih.gov Further modifications, such as replacing a 3-chlorophenyl group with a 3-pyridyl ring to adjust lipophilicity, and introducing a methyl group to the phenethylamine (B48288) moiety, significantly improved their agonist activity. nih.gov
Another important molecular mechanism involves the inhibition of protein-protein interactions (PPIs). For example, biphenyl derivatives have been developed as inhibitors of the Hsp70-Bim protein-protein interaction, which is a therapeutic target in chronic myeloid leukemia. nih.gov By employing a scaffold hopping strategy, researchers have designed biphenyl compounds that show improved suppression of this PPI compared to earlier inhibitors. nih.gov Molecular docking and NMR studies have been instrumental in understanding the specific interactions between these compounds and the target protein, revealing key residues, such as Lys319, that are "hot spots" for binding. nih.gov
Furthermore, some biphenyl-benzamide derivatives have been designed as inhibitors of the bacterial cell division protein FtsZ. nih.gov This inhibition disrupts bacterial cell division, leading to antibacterial effects, particularly against Gram-positive bacteria. nih.gov
The table below summarizes the molecular mechanisms for different classes of biphenyl benzoic acid derivatives.
| Derivative Class | Biological Target/Pathway | Mechanism of Action |
| Beta-3 Adrenergic Receptor Agonists | Human beta-3 adrenergic receptor (β3-AR) | Agonism, leading to potential therapeutic effects in conditions like overactive bladder. nih.govnih.gov |
| Hsp70-Bim PPI Inhibitors | Hsp70-Bim protein-protein interaction | Inhibition of the interaction, inducing apoptosis in cancer cells. nih.gov |
| FtsZ Inhibitors | Bacterial cytoskeletal protein FtsZ | Inhibition of bacterial cell division, resulting in antibacterial activity. nih.gov |
Design of New Bioactive Analogues Based on Mechanistic Insights
The understanding of the molecular mechanisms of biphenyl benzoic acid derivatives has been a cornerstone for the rational design of new and improved bioactive analogues. By leveraging structure-activity relationship (SAR) data and computational modeling, researchers can systematically modify the biphenyl benzoic acid scaffold to enhance potency, selectivity, and pharmacokinetic properties.
A common strategy in the design of new analogues involves modifying the substituents on the biphenyl rings. For example, in the development of β3-AR agonists, it was discovered that introducing more lipophilic groups at the R position of the terminal phenyl ring led to improved potency and selectivity. nih.gov This insight guided the synthesis of compounds with a better balance of these properties. nih.gov Similarly, replacing a two-carbon linker with an ethoxy-based linker in another series of β3-AR agonists resulted in enhanced potency and better pharmacokinetic profiles. nih.gov
Scaffold hopping is another powerful technique used to design novel analogues. This approach involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent one. This was successfully applied in the development of Hsp70-Bim PPI inhibitors, where a biphenyl scaffold was used to replace the original core, leading to a new class of inhibitors with improved potency and water solubility. nih.gov
The synthesis of libraries of biphenyl carboxylic acids is a common practice to explore the SAR and identify potent anticancer agents. ajgreenchem.com Synthetic strategies often employ Suzuki-Miyaura cross-coupling reactions to construct the biphenyl core, allowing for the introduction of a wide variety of substituents on either phenyl ring. ajgreenchem.com For instance, a library of biphenyl carboxylic acids was synthesized and screened for anticancer activity against breast cancer cell lines, leading to the identification of compounds with significant activity. ajgreenchem.com Molecular docking studies of the most potent compounds can then provide insights into their binding modes with biological targets, such as the estrogen receptor alpha, further guiding the design of more effective analogues. ajgreenchem.com
The design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases also highlight the importance of systematic modifications. nih.gov By preparing a series of analogues with varying substituents and linkers, researchers were able to identify compounds with significant inhibitory activity against different sulfatases. nih.gov
The following table outlines design strategies for new bioactive analogues based on mechanistic understanding.
| Design Strategy | Rationale | Example Application |
| Substituent Modification | To enhance potency, selectivity, and pharmacokinetic properties by altering steric and electronic features. | Introduction of lipophilic groups in β3-AR agonists to improve potency. nih.gov |
| Scaffold Hopping | To discover novel chemical series with improved properties by replacing the core molecular structure. | Development of biphenyl-based Hsp70-Bim PPI inhibitors with enhanced solubility. nih.gov |
| Linker Variation | To optimize the spatial orientation and flexibility of different parts of the molecule for better target engagement. | Replacement of a carbon linker with an ethoxy-based linker in β3-AR agonists for improved potency. nih.gov |
| Combinatorial Synthesis and Screening | To systematically explore the chemical space around a core scaffold and identify lead compounds. | Synthesis and screening of a library of biphenyl carboxylic acids to discover anticancer agents. ajgreenchem.com |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of biphenyl (B1667301) derivatives has traditionally relied on well-established methods such as the Suzuki-Miyaura cross-coupling reaction. dntb.gov.uaajgreenchem.comnih.govbohrium.comrsc.org However, the future of chemical synthesis is increasingly focused on sustainability and efficiency. unibo.itjddhs.com Research in this area is geared towards developing greener and more atom-economical routes to 2-{[1,1'-Biphenyl]-3-yl}benzoic acid and related compounds.
Key areas of development include:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acsgcipr.orgriken.jpbcrec.idmdpi.comacs.org The implementation of Suzuki-Miyaura and other coupling reactions in flow systems can lead to higher yields, reduced reaction times, and minimized waste. acsgcipr.orgriken.jp A joint research team from RIKEN CSRS and Teikyo University of Science has developed an efficient flow reaction system for the Suzuki-Miyaura cross-coupling reaction using a novel polymeric palladium catalyst that demonstrates high stability and activity, even when using water as a solvent. riken.jp
Green Catalysis: The development of catalysts that are reusable, operate under milder conditions, and utilize more environmentally benign solvents is a major goal. dntb.gov.ua For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst has been shown to effectively catalyze the Suzuki-Miyaura cross-coupling for the synthesis of biphenyl carboxylic acids in pure water at room temperature. dntb.gov.uaresearchgate.net
Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally friendly approach to the synthesis and modification of biphenyl esters. mdpi.com Lipase-catalyzed hydrolysis can be employed for the chemoselective transformation of functional groups, enabling the synthesis of unsymmetrical biphenyl derivatives under mild conditions. mdpi.com
Renewable Feedstocks: A novel process has been developed for producing biphenyl carboxylic acids from renewable resources. google.com This method involves the reaction of benzene (B151609) or toluene (B28343) with furanyl compounds, which can be derived from hemicellulose, followed by a tandem Diels-Alder/dehydration reaction. google.com
| Synthetic Approach | Key Advantages | Representative Research |
| Flow Chemistry | Enhanced safety, scalability, improved efficiency | Development of a continuous-flow Suzuki-Miyaura reaction system using a stable polymeric palladium catalyst. riken.jp |
| Green Catalysis | Use of water as a solvent, catalyst recyclability, mild reaction conditions | A water-soluble fullerene-supported PdCl2 nanocatalyst for Suzuki-Miyaura coupling in water at room temperature. dntb.gov.uaresearchgate.net |
| Biocatalysis | High chemoselectivity, environmentally benign, mild conditions | Lipase-catalyzed chemoselective ester hydrolysis for the synthesis of unsymmetrical biphenyl esters. mdpi.com |
| Renewable Feedstocks | Utilization of biomass-derived starting materials | A process for producing biphenyl carboxylic acids from furanyl compounds derived from hemicellulose. google.com |
Rational Design of Advanced Materials with Tailored Functionalities
The rigid, π-conjugated structure of the biphenyl moiety makes this compound and its derivatives excellent building blocks for advanced functional materials. kyushu-u.ac.jpdeliuslab.commdpi.comwestlake.edu.cnorgmathun.com An interdisciplinary approach integrating quantum chemistry-guided molecular design, precision organic synthesis, and advanced physicochemical analysis is crucial for developing materials with bespoke properties. kyushu-u.ac.jp
Future research opportunities in this domain include:
Organic Electronics: Biphenyl derivatives are integral components of organic semiconductors used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). kyushu-u.ac.jp The rational design of novel π-conjugated systems based on the biphenyl scaffold can lead to materials with improved charge transport, tailored emission spectra, and enhanced device stability. kyushu-u.ac.jp
Metal-Organic Frameworks (MOFs): Biphenyl dicarboxylic acids are widely used as organic linkers in the construction of MOFs. scispace.comnih.govresearchgate.netrsc.orgbeilstein-journals.org These porous crystalline materials have applications in gas storage, separation, catalysis, and chemical sensing. nih.govresearchgate.net By modifying the structure and functional groups of the biphenyl linker, it is possible to tune the pore size, surface chemistry, and photoluminescent properties of the resulting MOF to create highly selective sensors for specific organic analytes. scispace.comresearchgate.net For example, the incorporation of functional groups capable of strong hydrogen bonding can enhance the sensing efficiency of MOFs towards nitroaromatic compounds. scispace.com
Supramolecular Materials: The ability of biphenyl derivatives to engage in self-assembly through non-covalent interactions can be harnessed to create novel supramolecular polymers and gels. deliuslab.com These materials can exhibit interesting properties such as stimuli-responsiveness and self-healing, making them attractive for applications in soft robotics and biomedical engineering.
Expansion of Biological Applications through Structure-Based Drug Design (mechanistic focus)
Biphenyl carboxylic acids have emerged as a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer agents and inhibitors of the urate transporter 1 (URAT1) for the treatment of gout. ajgreenchem.comnih.govresearchgate.net Future research will increasingly rely on structure-based drug design and computational approaches to develop more potent and selective therapeutic agents with a clear understanding of their mechanism of action.
Mechanistic Insights and SAR: A deep understanding of the structure-activity relationship (SAR) is crucial for designing improved inhibitors. nih.govnih.gov For example, in the development of URAT1 inhibitors, it has been shown that the substitution pattern on the biphenyl rings significantly influences inhibitory activity. nih.gov By systematically exploring these relationships, it is possible to identify key interactions between the inhibitor and the target protein, leading to the design of more potent compounds. nih.gov
In Silico Drug Design: Computational tools such as molecular docking are invaluable for predicting the binding modes of biphenyl carboxylic acid derivatives within the active sites of target enzymes. researchgate.netfums.ac.ir These in silico methods allow for the virtual screening of large compound libraries and the rational design of new molecules with optimized binding affinities and pharmacokinetic properties. fums.ac.ir This approach has been successfully used to design novel cholinesterase inhibitors based on a biphenyl scaffold. researchgate.net
Pharmacophore Fusion: This strategy involves combining the key structural features of known active compounds to design new molecules with enhanced activity. nih.govresearchgate.net Two series of novel biphenyl carboxylic acid derivatives were designed as potent URAT1 inhibitors by fusing the pharmacophoric elements of the known inhibitors Epaminurad and Telmisartan. nih.govresearchgate.net
| Drug Design Strategy | Focus | Example Application |
| Structure-Activity Relationship (SAR) | Understanding how structural modifications impact biological activity to guide optimization. | Systematic exploration of substituents on the biphenyl scaffold to enhance URAT1 inhibitory potency. nih.govnih.gov |
| In Silico Design | Utilizing computational methods like molecular docking to predict binding modes and design novel inhibitors. | Design and synthesis of novel [1,1'-biphenyl]-4-carbonitrile Schiff base derivatives as cholinesterase inhibitors. researchgate.net |
| Pharmacophore Fusion | Combining key features from different active molecules to create new, more potent compounds. | Designing novel biphenyl carboxylic acid-based URAT1 inhibitors based on the structures of Epaminurad and Telmisartan. nih.govresearchgate.net |
Integration with Cutting-Edge Analytical Techniques for Real-Time Monitoring and Characterization
To fully understand and optimize the performance of materials and the efficiency of synthetic processes involving biphenyl carboxylic acids, it is essential to move beyond static characterization methods. The integration of cutting-edge analytical techniques that allow for real-time monitoring is a key future direction.
Operando Characterization: Operando techniques enable the direct observation of dynamic changes in materials during device operation. researchgate.netkcl.ac.ukresearching.cnopticsjournal.netresearchgate.net For organic electronic devices incorporating biphenyl-based materials, operando spectroscopy (e.g., UV-vis-NIR, FTIR) and microscopy can provide invaluable insights into charge transport mechanisms, ion movement, and degradation pathways under real-world conditions. researchgate.netkcl.ac.ukresearching.cnopticsjournal.netresearchgate.net
Real-Time Reaction Monitoring: The application of spectroscopic techniques such as in-situ NMR and Raman spectroscopy to flow chemistry setups can provide real-time data on reaction kinetics, conversion rates, and byproduct formation. This information is crucial for the rapid optimization of synthetic routes and for ensuring process safety and reproducibility on a larger scale. jddhs.com
Collaborative and Interdisciplinary Research Prospects
The multifaceted nature of research into this compound and its derivatives necessitates a highly collaborative and interdisciplinary approach. kyushu-u.ac.jpdeliuslab.commdpi.com Future breakthroughs will increasingly be found at the intersection of different scientific disciplines.
Chemistry and Materials Science: The development of advanced materials for organic electronics and energy storage requires close collaboration between synthetic chemists who design and create new molecules, and materials scientists who characterize their physical properties and fabricate them into devices. kyushu-u.ac.jpdeliuslab.com
Chemistry and Biology/Medicine: The design and development of new therapeutic agents based on the biphenyl carboxylic acid scaffold is an inherently interdisciplinary process, requiring expertise in synthetic organic chemistry, medicinal chemistry, pharmacology, and computational biology. nih.gov
Academia and Industry: Translating fundamental research discoveries into real-world applications requires strong partnerships between academic research groups and industrial partners. These collaborations are essential for scaling up synthetic processes and for the commercialization of new materials and pharmaceuticals.
Challenges and Perspectives in Biphenylcarboxylic Acid Research
Despite the significant opportunities, several challenges remain in the field of biphenylcarboxylic acid research. Addressing these challenges will be crucial for unlocking the full potential of this class of compounds.
Scalability of Synthesis: A major challenge is the transition of synthetic routes from the laboratory bench to an industrial scale. chemtek.co.in Processes that are efficient on a gram scale may not be safe, economical, or reproducible on a multi-kilogram scale. chemtek.co.in Overcoming these hurdles requires careful consideration of factors such as reaction exotherms, reagent costs, and purification methods. chemtek.co.in
Control of Atropisomerism: Due to restricted rotation around the central carbon-carbon single bond, substituted biphenyls can exhibit axial chirality, leading to the existence of stable rotational isomers known as atropisomers. pharmaguideline.comwikipedia.orgacs.orgslideshare.netprinceton.edu Controlling and separating these isomers can be challenging, but it is often crucial for biological applications, as different atropisomers can have vastly different pharmacological activities. wikipedia.orgprinceton.edu
Future Perspectives: The future of biphenylcarboxylic acid research is bright, with emerging applications in sustainable chemistry, advanced healthcare solutions, and high-performance materials. nih.govbohrium.comrsc.org The unique structural and electronic properties of this scaffold, combined with the potential for extensive chemical modification, ensure that it will remain a key building block for innovation across a wide range of scientific and technological fields.
Q & A
Basic Questions
Q. What are the recommended synthetic strategies for preparing 2-{[1,1'-Biphenyl]-3-yl}benzoic acid and its derivatives?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : React 3-bromobenzoic acid with arylboronic acids using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent system of DME/H₂O at 80–100°C. This method achieves yields of 73–89% for biphenyl derivatives.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product.
- Derivatization : Post-functionalization via nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) introduces substituents for downstream applications.
Q. Which spectroscopic and chromatographic methods are optimal for characterizing biphenyl-benzoic acid derivatives?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d₆) identifies aromatic proton environments (δ 7.2–8.3 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and biphenyl carbons.
- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and broad O-H stretch (~2500–3000 cm⁻¹) validate the carboxylic acid group.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors < 0.05 for high-resolution data.
Advanced Research Questions
Q. How to address discrepancies in crystallographic data refinement for biphenyl-benzoic acid structures?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s
TWINcommand to detect and model twinned crystals. For example, refine data with a BASF parameter to account for twin fractions. - Disorder Handling : Apply restraints (e.g.,
SIMU,DELU) to manage disordered aromatic rings or solvent molecules. - Validation Tools : Cross-check with PLATON’s ADDSYM to avoid missing symmetry elements.
| Refinement Parameter | Typical Value |
|---|---|
| R1 (I > 2σ(I)) | < 0.05 |
| wR2 (all data) | < 0.10 |
| CCDC Deposition | Mandatory |
Q. What methodologies assess the impact of substituents on the compound’s physicochemical properties?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs (e.g., 3′-chloro, 3′-nitro) using the same synthetic route.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) measures melting points (e.g., 287–293°C for trifluoromethyl derivatives ).
- Computational Studies : Density Functional Theory (DFT) at B3LYP/6-31G* level predicts electronic effects (e.g., nitro groups reduce HOMO-LUMO gaps by 0.5 eV).
| Substituent | Melting Point (°C) | LogP |
|---|---|---|
| -H | 210–215 | 3.2 |
| -Cl | 225–230 | 3.8 |
| -NO₂ | 250–255 | 2.9 |
Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?
- Methodological Answer :
- Derivative Library : Synthesize 10–20 analogs with systematic substituent variations (e.g., electron-withdrawing/donating groups at 3′/4′ positions).
- In Vitro Assays : Test for antimicrobial activity (MIC against E. coli, S. aureus) or enzyme inhibition (e.g., COX-2 IC₅₀).
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 PDB: 5KIR). Compare docking scores (ΔG) across analogs.
| Analog | MIC (μg/mL) | COX-2 IC₅₀ (μM) |
|---|---|---|
| Parent compound | >100 | 25.3 |
| 3′-Chloro derivative | 12.5 | 8.7 |
| 3′-Nitro derivative | 6.2 | 5.1 |
Q. How to resolve contradictions in reaction mechanisms for biphenyl coupling steps?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates. For example, detect Pd(0) intermediates in Suzuki coupling using UV-Vis at 450 nm.
- Isotopic Labeling : Use D₂O in cross-coupling to track proton transfer steps.
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for alternative pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
